tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289387-67-2
VCID: VC0171610
InChI: InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1CCl
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.736

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate

CAS No.: 1289387-67-2

Cat. No.: VC0171610

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.736

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate - 1289387-67-2

Specification

CAS No. 1289387-67-2
Molecular Formula C11H20ClNO2
Molecular Weight 233.736
IUPAC Name tert-butyl 2-(chloromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Standard InChI Key NJEQIEAONVBZAW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CCl

Introduction

Chemical Structure and Properties

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate belongs to the class of piperidine derivatives, featuring distinctive structural components that contribute to its chemical reactivity and applications.

Basic Chemical Information

The compound is characterized by several key structural features that define its chemical behavior:

PropertyValue
Molecular FormulaC11H18ClNO2
Molecular Weight233.73 g/mol
CAS Number1289387-67-2
Functional GroupsChloromethyl, tert-butyl carboxylate, piperidine ring
Physical StateColorless oil (at standard conditions)

The compound features a six-membered piperidine ring with nitrogen protected by a tert-butoxycarbonyl group, and a chloromethyl substituent at the 2-position. This arrangement creates a chiral center at the 2-position of the piperidine ring, allowing for potential stereochemical considerations in reactions and applications.

Structural Characteristics

The structure contains several reactive sites that contribute to its versatility in chemical synthesis:

  • The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions

  • The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions

  • The piperidine ring provides a scaffold that is prevalent in many biologically active compounds

These structural features make tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate particularly valuable in medicinal chemistry and organic synthesis applications.

Synthesis Methods

Synthetic Routes

The synthesis of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate typically involves a multi-step process that can follow several routes depending on the starting materials and desired scale.

From Piperidine Derivatives

One common synthetic approach involves:

  • Formation of tert-Butyl Piperidine-1-carboxylate: Reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Chloromethylation: The protected piperidine is then treated with a chloromethylating agent under controlled conditions to introduce the chloromethyl group at the 2-position.

This method leverages the nucleophilicity of the piperidine nitrogen and subsequent functionalization at the α-position through various methods.

Alternative Synthetic Approaches

Based on similar compounds in the literature, alternative approaches may include:

  • Reduction of corresponding esters or amides to introduce the chloromethyl functionality

  • Halogen exchange reactions from bromo- or iodo-analogs

  • Functional group transformations of hydroxymethyl or other precursors

For example, the synthetic procedure documented for related compounds in the literature often involves the use of coupling reagents such as DEAD (diethyl azodicarboxylate) and triphenylphosphine in THF, as mentioned for reactions with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .

Reaction Conditions

The optimal reaction conditions for synthesizing tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate typically involve:

Reaction StepReagentsConditionsNotes
N-Protectiontert-butyl chloroformate, Et3NDCM, 0°C to r.t.High yields (>90%) typically achieved
ChloromethylationChloromethyl methyl ether, Lewis acidControlled temp (0-25°C)Regioselectivity is crucial
PurificationSilica gel chromatographyEthyl acetate/hexanesProduct is sensitive to prolonged exposure to acidic conditions

These conditions are designed to maximize yield while minimizing side reactions, particularly those that might lead to elimination or substitution of the chloride.

Chemical Reactions

Types of Reactions

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate participates in various chemical transformations, which make it valuable in synthetic organic chemistry.

Nucleophilic Substitution

The chloromethyl group readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles:

  • Nitrogen nucleophiles (amines, azides)

  • Oxygen nucleophiles (alcohols, phenols)

  • Sulfur nucleophiles (thiols)

  • Carbon nucleophiles (enolates, Grignard reagents)

These reactions follow primarily an SN2 mechanism due to the primary nature of the carbon bearing the chlorine atom.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions:

  • Treatment with 4.0 M HCl in dioxane

  • Trifluoroacetic acid (TFA) in dichloromethane

  • p-Toluenesulfonic acid in acetone or methanol

These deprotection conditions are frequently used in multi-step syntheses involving this compound as an intermediate. For instance, documentation from synthetic procedures mentions using "4.0 mol/L HCl in 1,4-dioxane, MeOH, r.t." for the deprotection of similar Boc-protected piperidine derivatives .

Common Reagents and Conditions

The majority of reactions employing tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate are conducted under the following conditions:

Reaction TypeCommon ReagentsTypical SolventsTemperature
Nucleophilic SubstitutionNaN3, NaI, R-NH2DMF, Acetonitrile, DCM25-80°C
DeprotectionHCl, TFA, p-TsOHMeOH, Dioxane, DCMr.t.
Coupling ReactionsBase (K2CO3, Et3N), CatalystsMeCN, DCM, THFr.t. to 80°C

For scale-up reactions, modifications to these conditions may be necessary, as documented for similar coupling reactions involving tert-butyl piperidine-1-carboxylates, where 6 mmol scale reactions employed Cu(OTf)2 as catalyst with THF as solvent .

Applications in Scientific Research

Chemistry Applications

In the field of chemistry, tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate serves several important functions:

  • Building block for more complex molecules

  • Intermediate in the synthesis of pharmaceuticals and agrochemicals

  • Tool for studying chemical reactivity and mechanisms

The versatility of this compound stems from its ability to undergo various transformations while maintaining the protected piperidine scaffold, which is prevalent in numerous bioactive compounds.

Biological Applications

In biological research, tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate and its derivatives are utilized to:

  • Study the effects of piperidine derivatives on biological systems

  • Serve as precursors for bioactive molecules that can interact with specific targets

  • Develop probes for investigating biological pathways and mechanisms

Related piperidine derivatives have been investigated for their potential use in addressing various biological challenges, from enzyme inhibition to receptor modulation.

Medicinal Chemistry

The compound has significant potential in medicinal chemistry, particularly in:

  • Development of novel therapeutic agents

  • Investigation of structure-activity relationships

  • Creation of drug candidates for neurological disorders and infectious diseases

Similar piperidine derivatives have been explored as components of AMP-activated protein kinase (AMPK) activators, suggesting potential applications in metabolic disorders .

Mechanism of Action

Chemical Mechanism

The mechanism of action of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate in chemical reactions primarily involves:

  • Electrophilic character of the carbon bearing the chlorine atom

  • Nucleophilic attack resulting in displacement of the chloride ion

  • Formation of new bonds with various nucleophiles

This reactivity pattern makes the compound valuable as an alkylating agent in organic synthesis.

Biological Mechanisms

When incorporated into bioactive molecules, derivatives of this compound may interact with biological targets through:

  • Formation of covalent bonds with nucleophilic sites on proteins or other biomolecules

  • Modulation of enzyme activity through interaction with active sites

  • Alteration of receptor function through specific binding interactions

These mechanisms can lead to various biological effects, including enzyme inhibition, receptor modulation, and cellular signaling pathway interference, contributing to the compound's potential therapeutic applications.

Comparative Analysis

Comparison with Similar Compounds

Several structural analogs of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate demonstrate important differences in reactivity and applications:

CompoundStructural DifferenceReactivity ComparisonApplication Differences
tert-Butyl 3-(chloromethyl)piperidine-1-carboxylateChloromethyl at 3-positionDifferent stereochemistry and reactivityAlternative scaffold for different biological targets
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylateChloromethyl at 4-positionLess influenced by nitrogen proximityUsed in different synthetic pathways
tert-Butyl 4-iodopiperidine-1-carboxylateIodo at 4-position instead of chloromethyl at 2-positionMore reactive in coupling reactionsUsed in photochemical coupling reactions

The positional isomers exhibit significant differences in reactivity and applications based on the positioning of the chloromethyl group relative to the nitrogen atom .

Structure-Activity Relationships

The structure of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate contributes to its specific activity profile:

  • The 2-position substitution creates a chiral center that can influence stereoselectivity in reactions

  • The proximity of the chloromethyl group to the nitrogen can affect electronic properties

  • The Boc protecting group provides temporary protection while allowing selective reactions at other sites

These structural features contribute to the compound's utility in creating diverse chemical libraries for medicinal chemistry applications.

Research Findings and Future Directions

Current Research Applications

Current research involving tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate focuses on several areas:

  • Development of novel synthetic methodologies for creating complex piperidine derivatives

  • Exploration of its utility in medicinal chemistry, particularly for neurological applications

  • Investigation of antimicrobial properties of derivatives containing this structural element

Related research has demonstrated the utility of similar piperidine derivatives in coupling reactions, as exemplified by the successful large-scale (6 mmol) synthesis of coupling products using tert-butyl 4-iodopiperidine-1-carboxylate .

Future Research Directions

Future investigations will likely expand on:

  • Development of stereoselective methods for functionalizing the piperidine scaffold

  • Exploration of biological activities of diverse derivatives

  • Application in targeted drug delivery systems

  • Expansion of reaction scope to include more complex transformations

The versatility of this building block suggests continued importance in chemical research and pharmaceutical development.

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